molecular formula C15H19N3OS B5839305 3-(3-pyrrolidin-1-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one

3-(3-pyrrolidin-1-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B5839305
M. Wt: 289.4 g/mol
InChI Key: FTMZZAPUNMEDAB-UHFFFAOYSA-N
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Description

3-(3-pyrrolidin-1-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one is a heterocyclic compound that features a quinazolinone core with a pyrrolidine substituent

Mechanism of Action

The mechanism of action of similar compounds often involves binding to specific proteins. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Safety and Hazards

The safety and hazards of similar compounds can also vary widely. For example, the compound “PCA dimethicone3- (4-carboxy-2-oxo-1-pyrrolidinyl)propyl methyl siloxane, polymer with dimethylsiloxane, trimethylsilyl-terminated” is used as a cosmetic ingredient for skin and hair conditioning .

Future Directions

New classes of compounds with pyrrolidine rings are being synthesized and studied for their potential as therapeutic agents . These compounds are being screened for their antimicrobial and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-pyrrolidin-1-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one typically involves multiple steps, starting from commercially available starting materials. One common route involves the condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran to form an intermediate, which is then subjected to catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrochloric acid (HCl) to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the laboratory-scale synthesis can be scaled up by optimizing reaction conditions such as temperature, pressure, and catalyst loading. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-pyrrolidin-1-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazolinones.

    Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazolinones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-pyrrolidin-1-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-pyrrolidin-1-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one is unique due to its combination of a quinazolinone core with a pyrrolidine substituent, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(3-pyrrolidin-1-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c19-14-12-6-1-2-7-13(12)16-15(20)18(14)11-5-10-17-8-3-4-9-17/h1-2,6-7H,3-5,8-11H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMZZAPUNMEDAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCN2C(=O)C3=CC=CC=C3NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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